molecular formula C9H15Cl2N3O2 B6190929 methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate dihydrochloride CAS No. 2648939-92-6

methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate dihydrochloride

Cat. No.: B6190929
CAS No.: 2648939-92-6
M. Wt: 268.1
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Description

Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate dihydrochloride is a synthetic organic compound belonging to the indazole family Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate dihydrochloride typically involves multi-step organic reactions. One common method involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields the corresponding tricyclic indole, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylate derivatives: Known for their biological activities and therapeutic potential.

    Indazole-3-carboxylate derivatives: Similar in structure and function, with applications in medicinal chemistry.

Uniqueness

Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate dihydrochloride stands out due to its specific chemical structure, which imparts unique biological properties

Properties

CAS No.

2648939-92-6

Molecular Formula

C9H15Cl2N3O2

Molecular Weight

268.1

Purity

95

Origin of Product

United States

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